molecular formula C44H80N2O4 B145388 N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) CAS No. 128554-52-9

N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide)

Cat. No.: B145388
CAS No.: 128554-52-9
M. Wt: 701.1 g/mol
InChI Key: NOWNHFCLWUPOCO-UHFFFAOYSA-N
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Description

N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide): is a complex organic compound with a molecular formula of C44H80N2O4 It is characterized by the presence of a benzene ring substituted with two methylene groups, each linked to a 12-hydroxyoctadecanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) typically involves the reaction of benzene-1,3-diyldimethanamine with 12-hydroxyoctadecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, possibly as a ligand or in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, potentially affecting their function. The benzene ring may also participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N,N’-(Benzene-1,4-diyldimethanediyl)bis(12-hydroxyoctadecanamide): Similar structure but with a different substitution pattern on the benzene ring.

    N,N’-(Benzene-1,2-diyldimethanediyl)bis(12-hydroxyoctadecanamide): Another isomer with a different substitution pattern.

Uniqueness: N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

12-hydroxy-N-[[3-[(12-hydroxyoctadecanoylamino)methyl]phenyl]methyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H80N2O4/c1-3-5-7-21-30-41(47)32-23-17-13-9-11-15-19-25-34-43(49)45-37-39-28-27-29-40(36-39)38-46-44(50)35-26-20-16-12-10-14-18-24-33-42(48)31-22-8-6-4-2/h27-29,36,41-42,47-48H,3-26,30-35,37-38H2,1-2H3,(H,45,49)(H,46,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWNHFCLWUPOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)NCC1=CC(=CC=C1)CNC(=O)CCCCCCCCCCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H80N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052670
Record name N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Octadecanamide, N,N'-[1,3-phenylenebis(methylene)]bis[12-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

128554-52-9
Record name N,N′-[1,3-Phenylenebis(methylene)]bis[12-hydroxyoctadecanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128554-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanamide, N,N'-[1,3-phenylenebis(methylene)]bis[12-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecanamide, N,N'-[1,3-phenylenebis(methylene)]bis[12-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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